molecular formula C21H14ClF3N2O B2774110 6-chloro-2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole CAS No. 338978-66-8

6-chloro-2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole

Cat. No. B2774110
CAS RN: 338978-66-8
M. Wt: 402.8
InChI Key: ROBXIHKUPYSMQB-UHFFFAOYSA-N
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Description

“6-chloro-2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole” is a chemical compound with the molecular formula C21H14ClF3N2O . It has an average mass of 402.797 Da and a mono-isotopic mass of 402.074677 Da .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzimidazole core, which is a fused benzene and imidazole ring. It has a phenyl group and a trifluoromethylbenzyl group attached to it via an oxygen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, average mass, and mono-isotopic mass . More specific properties like melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Antihypertensive Activity

Benzimidazole derivatives have been synthesized and evaluated for their antihypertensive activity. These compounds, including those with chloro and trifluoromethyl groups, showed significant antihypertensive effects in studies (Sharma, Kohli, & Sharma, 2010).

Antimicrobial Activity

Several studies have focused on the synthesis of benzimidazole derivatives for their antimicrobial properties. For instance, novel benzimidazole, benzoxazole, and benzothiazole derivatives were screened for broad-spectrum antimicrobial activity against bacterial and fungal strains (Padalkar et al., 2014). Additionally, other compounds were found to have potent activity against Candida species, showcasing the potential of benzimidazole derivatives in antifungal applications (Göker et al., 2002).

Anti-Inflammatory Activity

Research has been conducted on the anti-inflammatory properties of benzimidazole derivatives. A study synthesized various derivatives and tested their efficacy in reducing inflammation, finding some to be quite potent (Bhor & Sable, 2022).

Fungicidal Activity

Benzimidazole oxime-ethers, including chloro and trifluoromethyl derivatives, have been synthesized and evaluated for fungicidal activities. These compounds showed promising results against fungal pathogens like Botrytis cinerea and Alternaria alternate, indicating their potential in agricultural applications (Jiang et al., 2011).

Interaction with DNA and Synergistic Effects with Drugs

New benzimidazole derivatives have been explored for their interaction with calf thymus DNA and synergistic effects with clinical drugs. Some derivatives demonstrated effective intercalation into DNA, possibly blocking DNA replication and thereby exerting antimicrobial activity (Zhang et al., 2014).

Antiviral Activity

A series of benzimidazole derivatives were investigated for their anti-enterovirus activity. The study found that certain substitutions in the benzimidazole structure significantly enhanced their antiviral efficacy against various strains of coxsackievirus and echovirus (De Palma et al., 2007).

properties

IUPAC Name

6-chloro-2-phenyl-1-[[3-(trifluoromethyl)phenyl]methoxy]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClF3N2O/c22-17-9-10-18-19(12-17)27(20(26-18)15-6-2-1-3-7-15)28-13-14-5-4-8-16(11-14)21(23,24)25/h1-12H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBXIHKUPYSMQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N2OCC4=CC(=CC=C4)C(F)(F)F)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-2-phenyl-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole

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